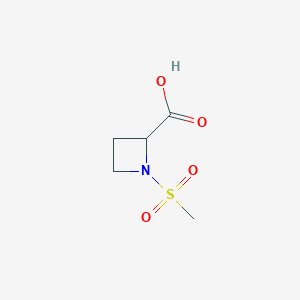
Ethyl (4-hydroxy-3-nitrophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-hydroxy-3-nitrophenyl)acetate is a chemical compound with the molecular formula C10H11NO5 . It is a metabolite of Nitrotyrosine, which is excreted in the urine .
Molecular Structure Analysis
The molecular structure of Ethyl (4-hydroxy-3-nitrophenyl)acetate can be analyzed based on its molecular formula C10H11NO5 . Further structural analysis can be found in various studies .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl (4-hydroxy-3-nitrophenyl)acetate can be inferred from its molecular structure . More detailed information may be available in specific databases .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies and Chemical Transformations
Lossen Rearrangement for Synthesis of Hydroxamic Acids and Ureas : A study by Thalluri et al. (2014) described a methodology using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, facilitating the synthesis of hydroxamic acids and ureas from carboxylic acids. This process allows for good yields without racemization under milder conditions, highlighting its environmental friendliness and cost-effectiveness (Thalluri, Manne, Dev, & Mandal, 2014).
Reductive Monoalkylation of Nitro Aryls : Sydnes et al. (2008) explored the reductive monoalkylation of nitro aryls, including ethyl (4-methoxy-3-nitrophenyl) acetate, showing significant advancements in the synthesis of secondary benzyl amino aryls. This chemistry broadens the scope for producing substituted benzyl amino aryls in good yields, offering a versatile approach to synthesizing biologically relevant molecules (Sydnes, Kuse, & Isobe, 2008).
Synthesis of Alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates : Trstenjak et al. (2013) demonstrated the synthesis of ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate via rhodium(II) acetate catalyzed carbene insertion. These compounds serve as new building blocks for the synthesis of bioactive pharmaceuticals, illustrating the compound's role in creating versatile intermediates for drug development (Trstenjak, Ilaš, & Kikelj, 2013).
Potential Biological Applications
Antibacterial Activity : Parekh and Desai (2006) synthesized thiosemicarbazones with structures related to nitrophenyl compounds, demonstrating appreciable antibacterial activity against various bacteria. This study suggests the potential of derivatives for developing new antibacterial agents (Parekh & Desai, 2006).
Synthesis of Metallomesogens : Kovganko and Kovganko (2013) reported the synthesis of ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, a precursor to copper(II) metallomesogenic complexes. This research points to the application of related compounds in the field of materials science, particularly in creating new types of liquid crystal materials (Kovganko & Kovganko, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(4-hydroxy-3-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-9(12)8(5-7)11(14)15/h3-5,12H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJDSSIRFZIAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-hydroxy-3-nitrophenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B2797035.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2797039.png)



![2-[(5-chloropyridin-2-yl)amino]-N-[3-(dimethylamino)propyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2797046.png)


![N-(2-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2797049.png)


![5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride](/img/structure/B2797054.png)

